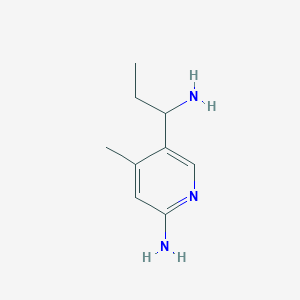

5-(1-Aminopropyl)-4-methylpyridin-2-amine

Description

Contextualization of Pyridine (B92270) and Aminopyridine Chemistry in Scholarly Research

Pyridine, a nitrogen-containing heterocycle, is a fundamental structural motif found in numerous natural products and synthetic pharmaceuticals. rsc.org Its derivatives, particularly aminopyridines, are recognized for their extensive applications in medicinal chemistry due to their ability to interact with a variety of enzymes and receptors, leading to a broad spectrum of biological effects. rsc.orgresearchgate.net Aminopyridines are essentially monoamino or diamino derivatives of pyridine. rsc.orgresearchgate.net The 2-aminopyridine (B139424) scaffold, in particular, is a low molecular weight, highly functionalized moiety that serves as a valuable starting point for the synthesis of diverse biologically active molecules. rsc.org Its simple design allows for the creation of specific products with minimal side reactions, making it an attractive component in drug discovery programs. rsc.org

Rationale for Investigating the 5-(1-Aminopropyl)-4-methylpyridin-2-amine Core Structure

The specific arrangement of substituents on the this compound core—an aminopropyl group at the 5-position, a methyl group at the 4-position, and an amine group at the 2-position—suggests a deliberate design aimed at exploring structure-activity relationships. Research into similar structures, such as 2-amino-4-methylpyridine (B118599) analogues, has revealed their potential as inhibitors of enzymes like inducible nitric oxide synthase (iNOS). nih.govnih.gov The introduction of substituents at various positions on the 2-aminopyridine ring is a common strategy to modulate potency and selectivity for specific biological targets. nih.govmdpi.com The aminopropyl side chain, in particular, introduces a basic center and potential for hydrogen bonding, which can be crucial for receptor binding. The methyl group can influence the electronic properties and steric profile of the molecule.

Current State of Academic Research on Substituted Pyridin-2-amines

The academic interest in substituted pyridin-2-amines is robust and multifaceted. Research efforts have spanned various therapeutic areas, including the development of agents for neurological disorders, cancer, and infectious diseases. For instance, substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been investigated as potential treatments for human filarial infections. acs.org Furthermore, the synthesis of multi-substituted pyridines is an active area of research, with methodologies being developed to efficiently create diverse libraries of compounds for screening. nih.govnih.gov The functionalization of the 2-aminopyridine core allows for the fine-tuning of pharmacological properties, and studies often focus on how different substituents impact biological activity. mdpi.com

Unaddressed Scientific Questions and Future Research Trajectories for this compound

Despite the broad interest in substituted pyridin-2-amines, specific research on this compound appears to be limited, with its existence primarily documented in chemical databases. nih.govnih.gov This presents a number of unaddressed scientific questions and opportunities for future research.

Key areas for future investigation include:

Synthesis and Characterization: Developing and optimizing a synthetic route to produce this compound in sufficient quantities for thorough biological evaluation.

Biological Screening: A comprehensive screening of the compound against a panel of biological targets, particularly those known to be modulated by other aminopyridines, such as kinases, ion channels, and synthases.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to understand how modifications to the aminopropyl chain, the methyl group, and the amino group at the 2-position affect its biological activity.

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its potential as a drug candidate.

The exploration of this specific chemical entity could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.

Compound Data

Below are tables detailing the available information for the subject compound and its related structures.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H15N3 |

| Stereoisomers | 5-[(1R)-1-aminopropyl]-4-methylpyridin-2-amine nih.gov, 5-[(1S)-1-aminopropyl]-4-methylpyridin-2-amine nih.gov |

Table 2: Related Aminopyridine Compounds in Research

| Compound Name | Research Context | Reference |

| 2-Amino-4-methylpyridine | Used in the synthesis of iNOS inhibitors. nih.govnih.gov | nih.govnih.gov |

| Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Investigated as novel macrofilaricidal compounds. | acs.org |

| 4,6-diaryl-3-cyano-2-pyridones | Synthesized and tested for anti-liver cancer activity. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

5-(1-aminopropyl)-4-methylpyridin-2-amine |

InChI |

InChI=1S/C9H15N3/c1-3-8(10)7-5-12-9(11)4-6(7)2/h4-5,8H,3,10H2,1-2H3,(H2,11,12) |

InChI Key |

DEFLGYUYTVOQPY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CN=C(C=C1C)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 1 Aminopropyl 4 Methylpyridin 2 Amine

Strategies for the Construction of the Pyridine (B92270) Nucleus with Methyl and Aminopropyl Substituents

The assembly of the core pyridine structure with the required methyl and aminopropyl groups can be approached through various synthetic strategies. These often involve either the formation of the pyridine ring from acyclic precursors or the modification of a pre-existing pyridine ring.

Cyclization Reactions for Pyridine Ring Formation

The de novo synthesis of the pyridine ring offers a convergent approach to complex substitution patterns. acsgcipr.org Metal-catalyzed [2+2+2] cycloadditions of nitriles with two alkyne molecules represent a powerful, albeit less common, method for constructing substituted pyridines. acsgcipr.org This approach is atom-efficient and can provide access to highly substituted rings in a single step. acsgcipr.org Alternative cyclization strategies might involve the reaction of open-chain nitrile precursors with nitrogen-containing compounds. google.com For instance, a nitrile can be metallated and reacted with a carbonyl compound to form a hydroxynitrile, which then undergoes ring closure under acidic conditions. google.com Non-enzymatic pyridine ring formation has also been observed in the biosynthesis of certain natural products, where a 1,5-dione intermediate reacts with ammonia (B1221849) to form the pyridine ring. nih.gov

| Cyclization Approach | Description | Key Features | Reference |

| Metal-Catalyzed [2+2+2] Cycloaddition | Reaction of a nitrile with two alkyne molecules. | Atom-efficient, convergent, provides access to highly substituted pyridines. | acsgcipr.org |

| From Open-Chain Nitrile Precursors | Metallation of a nitrile followed by reaction with a carbonyl and subsequent acid-catalyzed ring closure. | Stepwise approach allowing for controlled introduction of substituents. | google.com |

| Biomimetic Synthesis | Reaction of a 1,5-dione intermediate with ammonia. | Mimics natural product biosynthesis. | nih.gov |

Introduction of the 2-Amino Group via Amination Reactions

The introduction of an amino group at the C2 position of the pyridine ring is a crucial step. The classic Chichibabin reaction, which involves treating pyridine with sodium amide, is a well-known method for direct amination at the 2-position. google.comyoutube.com However, this reaction often requires harsh conditions. youtube.com

More contemporary and milder methods often involve the amination of pyridine N-oxides. The N-oxide activates the C2 and C6 positions towards nucleophilic attack. researchgate.net Reaction of the N-oxide with an activating agent, such as tosyl anhydride (B1165640) (Ts₂O), followed by treatment with an amine, can provide the 2-aminopyridine (B139424) in high yield and with excellent regioselectivity. researchgate.net Another approach involves the reaction of pyridine N-oxides with activated isocyanides to yield 2-aminopyridines. nih.gov Additionally, palladium-catalyzed C-N cross-coupling reactions have become a versatile tool for the synthesis of aminopyridines from halopyridines. nih.govacs.org

A recently developed polyfunctional reagent offers a method for the direct amination of pyridines at the C2 position. This reagent activates the pyridine nitrogen, transfers a protected amino group to the C2 position, and acts as an oxidant to facilitate the final product formation. galchimia.com Environmentally benign methods have also been developed, such as the base-promoted amination of polyhalogenated pyridines in water. acs.org

| Amination Method | Reagents/Conditions | Advantages | Reference |

| Chichibabin Reaction | Sodium amide (NaNH₂) | Direct amination | google.comyoutube.com |

| Pyridine N-oxide Amination | Ts₂O, amine or activated isocyanides | High yield, excellent regioselectivity, milder conditions | researchgate.netnih.gov |

| Palladium-Catalyzed C-N Coupling | Pd catalyst, ligand, base, halopyridine, amine | Broad substrate scope, high functional group tolerance | nih.govacs.org |

| Polyfunctional Aminating Reagent | Dichloropyrazinedicarbonitrile/N-Boc hydroxylamine (B1172632) adduct | Direct C2-amination, mild conditions | galchimia.com |

| Base-Promoted Amination | Base (e.g., NaOtBu), amine source, water | Environmentally friendly, high efficiency | acs.org |

Regioselective Functionalization at the 4-Methyl and 5-Positions

Achieving regioselective functionalization at the C4 and C5 positions of the pyridine ring is often challenging due to the inherent electronic properties of the heterocycle. researchgate.netresearchgate.net The electronic deficiency of the pyridine ring generally directs nucleophilic attack to the C2, C4, and C6 positions. researchgate.net

For the introduction of a methyl group at the C4 position, strategies often rely on starting with a pre-functionalized pyridine or employing specific catalytic systems. The functionalization of the C5 position, which is a meta position, is particularly difficult. researchgate.net Recent advances have focused on transition metal-catalyzed C-H functionalization, often requiring a directing group to achieve the desired regioselectivity. nih.govnih.gov However, directing-group-free methods are emerging. nih.gov For instance, the conversion of pyridines into electron-rich intermediates can allow for regioselective electrophilic functionalization at the meta position. nih.gov

In the context of synthesizing 5-(1-aminopropyl)-4-methylpyridin-2-amine, a plausible strategy would involve starting with a pyridine derivative already containing the 4-methyl group, such as 4-methylpyridine (B42270) (γ-picoline). Subsequent steps would then focus on the selective introduction of the amino group at C2 and the aminopropyl group at C5. The synthesis of related compounds, such as 4-amino-5-methylpyridin-2-ol, has been achieved from precursors like 2-chloro-5-methyl-4-nitropyridine-1-oxide through a series of reduction and substitution reactions. chemicalbook.comgoogle.com

Stereoselective Synthesis of the 1-Aminopropyl Moiety

The 1-aminopropyl group contains a chiral center, and its stereoselective synthesis is critical for applications where specific stereoisomers are required. The synthesis of chiral amines and their derivatives is a well-established field, with numerous methods available. nih.gov

One common approach involves the asymmetric reduction of a corresponding ketone or imine precursor. Chiral catalysts or auxiliaries can be used to control the stereochemical outcome of the reduction. For example, the diastereoselective hydrogenation of β-hydroxy enamines can lead to the formation of syn-1,3-amino alcohols. nih.gov

Another powerful strategy is the nucleophilic addition of an organometallic reagent to a chiral N-sulfinyl imine. mdpi.comnih.gov The tert-butanesulfinyl group acts as a chiral auxiliary, directing the nucleophilic attack to one face of the imine and allowing for the synthesis of the desired stereoisomer of the amine with high diastereoselectivity. mdpi.comnih.gov The subsequent removal of the sulfinyl group provides the free amine. This method is versatile, allowing for the introduction of a wide range of substituents. mdpi.com

The stereoselective synthesis of the 1-aminopropyl moiety could be achieved by reacting a suitable pyridine-containing electrophile with a chiral propanamine equivalent or by constructing the aminopropyl group on the pyridine ring using stereoselective methods.

Advanced Synthetic Approaches for Related Aminopyridines and Their Applicability to this compound

Modern synthetic organic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex molecules like this compound.

Palladium-Catalyzed Cross-Coupling Reactions for Aminopyridines

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of arylamines, including aminopyridines. nih.govacs.orgresearchgate.net These reactions allow for the formation of C-N bonds between a halopyridine and an amine in the presence of a palladium catalyst, a suitable ligand, and a base. acs.orgnih.gov The development of sophisticated phosphine (B1218219) ligands, such as RuPhos and BrettPhos, has expanded the scope of these reactions to include unprotected aminopyridines and a wide range of primary and secondary amines. acs.orgnih.gov

Multicomponent Reactions for Substituted 2-Aminopyridines

Multicomponent reactions (MCRs) have emerged as a powerful and efficient tool in organic synthesis for the construction of complex molecular architectures, such as substituted 2-aminopyridines, from simple and readily available starting materials in a single synthetic operation. mdpi.com These reactions are characterized by their high atom economy, convergence, and operational simplicity, often leading to the formation of diverse compound libraries with minimal waste production. nih.gov

Several MCR strategies have been developed for the synthesis of the 2-aminopyridine scaffold. A prevalent approach involves the condensation of a ketone, an active methylene (B1212753) nitrile (like malononitrile), an aldehyde, and an ammonium (B1175870) salt. mdpi.com A notable advancement in this area is the development of catalyst-free and solvent-free MCRs, which align with the principles of green chemistry. For instance, a four-component reaction between an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium carbonate can proceed efficiently under solvent-free conditions with heating to produce highly substituted 2-aminopyridines in good yields. mdpi.comresearchgate.net

Another effective MCR strategy utilizes enaminones as key precursors. nih.gov The reaction of enaminones, malononitrile, and various primary amines under solvent-free conditions provides a flexible and straightforward route to 2-amino-3-cyanopyridine (B104079) derivatives. nih.govresearchgate.net The reaction mechanism typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization. nih.gov Optimization of reaction conditions, such as temperature, has been shown to significantly improve reaction times and yields. nih.gov

These MCR methodologies offer a significant advantage over traditional multi-step synthetic routes, which often require harsh conditions and generate substantial waste. The ability to construct the core 2-aminopyridine ring system in a single, efficient step makes MCRs a highly attractive strategy for synthesizing precursors to compounds like this compound.

Table 1: Examples of Multicomponent Reactions for 2-Aminopyridine Synthesis

| Reactants | Conditions | Product Type | Reference |

| Acetophenone, Malononitrile, Benzaldehyde (B42025), Ammonium Carbonate | Solvent-free, Heat | Substituted 2-Aminopyridine | mdpi.com |

| Enaminone, Malononitrile, Primary Amine | Solvent-free, 80 °C | 2-Amino-3-cyanopyridine derivative | nih.gov |

| 1,1-Enediamines, Benzaldehyde derivatives, 1,3-Dicarbonyl compounds | Heating | Fluorinated 2-Aminopyridine | rsc.org |

| N-propargylic β-enaminones, Formamides, NaOH | Room Temperature | Densely Substituted 2-Aminopyridine | dicp.ac.cn |

Green Chemistry Principles in Aminopyridine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including aminopyridines. The focus is on developing environmentally benign processes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. ijcrcps.com

A key aspect of green aminopyridine synthesis is the move towards solvent-free reactions. researchgate.net By eliminating volatile organic solvents, these methods reduce environmental pollution and simplify product purification. Multicomponent reactions, as discussed previously, are often conducted under solvent-free conditions, which not only enhances their green credentials but can also lead to improved reaction rates and yields. mdpi.comnih.gov

The use of water as a reaction medium is another cornerstone of green chemistry. ijcrcps.com The synthesis of certain aminopyridine derivatives, such as Schiff bases from 2-aminopyridine and benzaldehyde, has been successfully demonstrated in an ethanol-water mixture at ambient temperature, offering a greener alternative to traditional refluxing in pure ethanol. ijcrcps.com Furthermore, the development of catalytic systems that can operate efficiently in aqueous media is an active area of research. For instance, the synthesis of 2-aminomethylpiperidine from a bio-renewable furan (B31954) derivative has been achieved using a Pt/γ-Al2O3 catalyst in an aqueous solution, showcasing a green pathway to related cyclic amines. rsc.org

Catalyst selection also plays a crucial role. The development of catalyst-free MCRs represents a significant step forward. mdpi.comresearchgate.net When catalysts are necessary, the focus is on using non-toxic, recyclable, and highly efficient catalysts. For example, some syntheses have explored the use of basic mesoporous materials as catalysts, which can often be recovered and reused.

Derivatization and Structural Modification Strategies for the this compound Scaffold

The this compound scaffold possesses multiple reactive sites that allow for a wide range of structural modifications. These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds. The primary sites for modification include the 2-amino group, the 1-aminopropyl side chain, and the pyridine ring itself.

Modifications of the 2-Amino Group (e.g., acylation, alkylation)

The 2-amino group on the pyridine ring is a primary nucleophilic site amenable to various chemical transformations, including acylation and alkylation. These modifications can significantly alter the electronic properties and steric profile of the molecule.

Acylation: The 2-amino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. This reaction forms an amide linkage, which can introduce a wide variety of functional groups. For example, the synthesis of amino acid conjugates of aminopyridines involves the formation of an amide bond between the 2-amino group and an N-protected amino acid. nih.gov

Alkylation: Alkylation of the 2-amino group can be achieved using alkyl halides or through reductive amination. While direct alkylation can sometimes lead to over-alkylation, specific methods can control the degree of substitution. These modifications are important for modulating the basicity and lipophilicity of the compound. The synthesis of 2-butylamino-5-methylpyridine, a precursor that can be dealkylated to 2-amino-5-methylpyridine, illustrates the application of N-alkylation. prepchem.com

Table 2: Potential Modifications of the 2-Amino Group

| Reaction Type | Reagent Example | Product Functional Group | Potential Effect |

| Acylation | Acetyl Chloride | Secondary Amide | Neutralizes basicity, introduces carbonyl group |

| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide | Introduces bulky, electron-withdrawing group |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine | Increases basicity and lipophilicity |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine | Introduces diverse alkyl substituents |

Transformations of the 1-Aminopropyl Side Chain

The primary amino group on the 1-aminopropyl side chain offers another key site for derivatization, distinct from the 2-amino group on the pyridine ring. The reactivity of this aliphatic amine can be selectively targeted under appropriate conditions.

N-Acylation and N-Alkylation: Similar to the 2-amino group, the terminal amine of the propyl side chain can undergo acylation and alkylation to introduce a variety of substituents. mdpi.com These modifications are useful for altering the physical and chemical properties of the side chain. Chiral derivatization reagents can be used to label the amine for analytical purposes, such as enantiomeric separation by HPLC-MS/MS. nih.gov

Formation of Schiff Bases: The primary amine can react with aldehydes and ketones to form imines (Schiff bases). For instance, reaction with benzaldehyde can form a stable, UV-active derivative, a technique used for the analytical detection of non-UV-active amines. researchgate.net

Conversion to Other Functional Groups: The amino group can serve as a handle for introduction of other functionalities. For example, it could potentially be converted into a hydroxyl group via diazotization followed by hydrolysis, or into a fluorine atom. The synthesis of 6-(2-fluoropropyl)-4-methylpyridin-2-amine (B3346134) from a corresponding propan-2-ol precursor demonstrates the feasibility of introducing fluorine into a propyl side chain on a similar scaffold. nih.gov

Functionalization of the Pyridine Ring at Other Positions

While the existing substituents direct reactivity, functionalization at the remaining unsubstituted positions of the pyridine ring (positions 3 and 6) can be achieved through various methods, often requiring multi-step synthesis starting from appropriately pre-functionalized pyridine precursors.

Position 6: The synthesis of 6-substituted 2-amino-4-methylpyridine (B118599) analogues has been reported. nih.gov A common strategy involves the lithiation of a protected 2-amino-4-methylpyridine derivative at the 6-position, followed by quenching with an electrophile. For example, starting with 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine, treatment with n-butyllithium followed by acetaldehyde (B116499) yields a 1-(...)-propan-2-ol group at the 6-position. This hydroxyl group can then be further transformed, for instance, into a fluorine or methoxy (B1213986) group. nih.gov

Position 3: Functionalization at the 3-position is also synthetically accessible. For instance, the iodination of 2-amino-5-nitropyridine (B18323) at the 3-position has been demonstrated, providing a handle for subsequent cross-coupling reactions like the Sonogashira coupling. oup.comnih.gov While the starting material is different, this illustrates a general strategy for introducing substituents at the 3-position of a 2-aminopyridine ring.

Modern C-H functionalization reactions are also emerging as powerful tools for directly installing new groups onto heterocyclic rings, potentially offering more direct routes to functionalized derivatives, although their application to complex substrates can be challenging. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 1 Aminopropyl 4 Methylpyridin 2 Amine Analogs

Theoretical Frameworks for SAR Elucidation in Pyridine (B92270) Derivatives

The investigation of SAR in pyridine derivatives is built upon established principles of medicinal chemistry. Pyridine, a heterocyclic compound, is a common scaffold in many FDA-approved drugs due to its ability to form a variety of interactions with biological targets. nih.govnih.gov The diverse biological activities of pyridine derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, highlight the versatility of this structural framework. nih.govnih.gov

SAR studies for pyridine derivatives aim to understand how different substituents and their positions on the pyridine ring influence biological activity. These studies often involve the synthesis of a series of analogs with systematic structural variations and subsequent biological testing. nih.govnih.gov The data generated from these studies helps in constructing models that correlate specific structural features with observed activity. nih.govnih.gov

Influence of the 2-Amino Group on Molecular Interactions

The 2-amino group is a critical functional group in many biologically active pyridine derivatives. nih.govrsc.org This group can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the active site of target proteins. acs.org The presence and position of the amino group can significantly enhance the antiproliferative activity of pyridine derivatives against various cancer cell lines. nih.govnih.gov

Impact of the 4-Methyl Substituent on Biological Activity

Research on other 4-methylpyridine (B42270) derivatives has demonstrated the importance of this substituent. For instance, in a series of 2-amino-5-substituted pyridine derivatives, the presence of a methyl group at the 4-position on the pyridine ring resulted in improved antifungal activity compared to substitution at the 3-position. researchgate.net Similarly, 2-amino-4-methylpyridine (B118599) has been identified as a potent inhibitor of nitric oxide synthase (NOS), with its 6-substituted alkyl analogs showing even greater potency and selectivity. nih.gov

Significance of the 5-(1-Aminopropyl) Side Chain in Receptor Binding and Target Modulation

The 5-(1-Aminopropyl) side chain is a key structural feature that likely dictates the specificity and potency of 5-(1-Aminopropyl)-4-methylpyridin-2-amine. The length, branching, and functional groups of side chains play a dominant role in the structural realization of the amino acid code and are critical for protein-ligand binding. nih.govnih.gov The aminopropyl group introduces a basic nitrogen atom and a flexible alkyl chain, which can engage in various interactions with a receptor.

Positional Isomerism and Its Effects on SAR

Positional isomerism, which involves changing the position of substituents on the pyridine ring, can have a profound impact on the SAR of pyridine derivatives. nih.gov The relative positions of the 2-amino, 4-methyl, and 5-(1-aminopropyl) groups in this compound are likely optimized for its specific biological target.

Moving any of these substituents to a different position on the pyridine ring would alter the molecule's three-dimensional shape and the spatial arrangement of its key interacting groups. This, in turn, would affect its ability to bind to its target receptor. For example, studies on other pyridine derivatives have shown that the position of functional groups like -OMe, -OH, -C=O, and -NH2 is critical for their antiproliferative activity. nih.govnih.gov Similarly, the fungicidal and bactericidal activity of 2-amino-5-substituted pyridines is notably influenced by the substituent's position, with position 4 showing greater activity than positions 3 or 6. researchgate.net

Computational Approaches in SAR Analysis

Computational methods are invaluable tools in modern drug discovery and SAR analysis. These approaches allow researchers to model and predict the biological activity of compounds, thereby guiding the synthesis of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchpublish.comchemrevlett.com This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to build a predictive model. researchpublish.comresearchgate.net

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. researchgate.net These descriptors can be classified into various categories, including:

Constitutional descriptors: Related to the molecular formula and atom counts.

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D coordinates of the atoms.

Quantum-chemical descriptors: Calculated using quantum mechanics, providing information about electronic properties like HOMO and LUMO energies. nih.gov

For pyridine derivatives, QSAR models have been successfully developed to predict various biological activities, including inhibitory activity against enzymes like Janus kinase 2 (JAK2) and nitric oxide synthases. nih.govtandfonline.comrsc.org These models help in understanding which structural features are most important for activity and can be used to predict the activity of new, unsynthesized compounds. nih.govchemrevlett.com

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Pyridine Derivatives

| Descriptor Type | Example Descriptor | Information Encoded |

| Topological | Wiener Index (W) | Branching and size of the molecule |

| Topological | Randić's Connectivity Index (χ) | Degree of branching in the molecule |

| Quantum-Chemical | HOMO Energy | Electron-donating ability |

| Quantum-Chemical | LUMO Energy | Electron-accepting ability |

| Quantum-Chemical | Dipole Moment | Polarity of the molecule |

| Physicochemical | LogP | Lipophilicity |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on a novel Electron diffraction | 3D structure information |

| 2D-Autocorrelation | ATS (Broto-Moreau autocorrelation of a topological structure) | Distribution of atomic properties on the topology |

| This table is generated based on information from multiple sources. nih.govresearchpublish.com |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. nih.gov A pharmacophore represents the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups) that are critical for a ligand to bind to its target receptor and elicit a biological response. nih.govwustl.edu

For analogs of this compound, a hypothetical pharmacophore model can be constructed based on the structural features of known active compounds within this chemical class. The primary amine of the aminopropyl group, the amino group at the 2-position of the pyridine ring, and the pyridine nitrogen itself are all potential hydrogen bond donors and acceptors. The methyl group at the 4-position and the propyl chain contribute to the molecule's steric bulk and hydrophobicity.

The process of developing a ligand-based pharmacophore model typically involves:

Conformational Analysis: Generating a diverse set of low-energy conformations for a collection of active analogs.

Feature Identification: Identifying common chemical features present in these active molecules.

Model Generation and Validation: Aligning the molecules based on these features to generate a 3D pharmacophore hypothesis. This model is then validated by its ability to distinguish known active compounds from inactive ones in a database. researchgate.net

A successful pharmacophore model for this series would guide the design of new analogs by ensuring the incorporation of these key features in the correct spatial orientation. For instance, modifications to the aminopropyl side chain could be explored to optimize interactions with a putative hydrophobic pocket in the receptor, while substitutions on the pyridine ring could enhance selectivity or modulate physicochemical properties.

Table 1: Hypothetical Pharmacophore Features of this compound Analogs and Their Postulated Importance

| Pharmacophoric Feature | Location on Scaffold | Postulated Role in Binding | Potential Modifications for SAR Studies |

| Hydrogen Bond Donor | 2-Amino Group | Interaction with a key residue in the binding site. | Acylation, alkylation to probe necessity. |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Coordination with a metal ion or hydrogen bond with a donor residue. | Introduction of electron-withdrawing/donating groups to modulate basicity. |

| Primary Amine (Positive Ionizable) | 1-Aminopropyl Group | Forms a salt bridge with an acidic residue in the target. | N-alkylation, N-acylation, or conversion to a guanidinium (B1211019) group. |

| Hydrophobic/Aliphatic Group | 4-Methyl Group & Propyl Chain | van der Waals interactions within a hydrophobic pocket. | Varying alkyl chain length or introducing cyclic structures. |

Electrostatic Potential Maps and Electron Density Analysis in SAR

The molecular electrostatic potential (MEP) and electron density are fundamental properties that govern a molecule's reactivity and its interactions with biological macromolecules. nih.gov Analysis of these features provides invaluable insights into the SAR of this compound analogs.

Electrostatic Potential Maps (MEP)

An MEP map is a three-dimensional visualization of the electrostatic potential on the surface of a molecule. nih.gov It highlights regions that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, colored blue or green). These regions are indicative of where a molecule is likely to engage in electrophilic and nucleophilic interactions, respectively. researchgate.net

For this compound, MEP analysis would likely reveal:

Negative Potential: Concentrated around the pyridine nitrogen and the nitrogen of the 2-amino group, making these sites favorable for hydrogen bond acceptance. researchgate.netresearchgate.net

Positive Potential: Located around the hydrogen atoms of the amino groups, particularly the protonated primary amine of the aminopropyl side chain, indicating their role as hydrogen bond donors. researchgate.net

By comparing the MEP maps of a series of analogs with their corresponding biological activities, researchers can identify electrostatic patterns that correlate with potency. For example, an increase in the negative potential around the pyridine nitrogen might lead to a stronger interaction with a positively charged residue in the binding site, thereby enhancing activity.

Electron Density Analysis

The distribution of electron density within a molecule determines its shape, size, and polarity. nih.gov In the context of SAR, analyzing the electron density and its Laplacian (∇²ρ) can reveal the nature of chemical bonds (covalent vs. non-covalent interactions) and identify regions of charge concentration or depletion. nih.gov

For analogs of this compound, computational studies, likely employing Density Functional Theory (DFT), can be used to calculate the electron density distribution. nih.gov This analysis can help in understanding how different substituents on the pyridine ring or modifications to the aminopropyl chain affect the electronic properties of the entire molecule. For instance, the introduction of an electron-withdrawing group could alter the charge distribution on the pyridine ring, which in turn could influence its binding affinity.

Table 2: Predicted Electronic Properties and Their Influence on the SAR of this compound Analogs

| Electronic Property | Influenced by | Significance in SAR | Example Modification and Predicted Effect |

| Dipole Moment | Overall charge distribution and molecular geometry. | Affects solubility and the ability to cross cell membranes. | Introduction of polar substituents to increase the dipole moment and potentially improve aqueous solubility. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. | Substitution with electron-donating groups may raise the HOMO energy, decrease the gap, and potentially increase reactivity. |

| Partial Atomic Charges | The electronegativity of atoms and their bonding environment. | Determines the strength of electrostatic interactions with the target. | Fluorination of the propyl chain would increase the positive charge on adjacent carbons, potentially altering binding interactions. |

| Electron Density at Bond Critical Points | The nature of the chemical bonds within the molecule. | Provides insight into bond strength and the potential for non-covalent interactions. | Analysis can reveal subtle changes in bonding upon substitution that correlate with changes in biological activity. |

Mechanistic Investigations of Biological Activities of Pyridin 2 Amine Derivatives

Interaction with Specific Molecular Targets (Enzymes, Receptors, Ion Channels)

No research data is available for 5-(1-Aminopropyl)-4-methylpyridin-2-amine.

Enzyme Inhibition Studies (e.g., Glyoxylate Shunt Enzymes, Nitric Oxide Synthase)

There are no enzyme inhibition studies specifically investigating this compound.

Modulation of Ion Channels (e.g., K+ Channels)

There is no available data on the modulation of ion channels by this compound.

Receptor Binding and Activation/Antagonism Mechanisms (e.g., GABAergic receptors, NMDA receptors)

Information regarding the receptor binding and activation or antagonism mechanisms of this compound is not present in the current scientific literature.

Cellular Pathway Modulation Studies (e.g., antiproliferative effects in cell lines)

There are no published studies on the modulation of cellular pathways by this compound.

Mechanisms of Antimicrobial Activity

The mechanisms of antimicrobial activity for this compound have not been reported.

Antiviral Activity Mechanisms

There is no available research on the antiviral activity mechanisms of this compound.

Anti-Inflammatory Action Pathways

The anti-inflammatory effects of pyridin-2-amine derivatives are attributed to their ability to modulate multiple biological pathways that are central to the inflammatory response. While direct mechanistic studies on this compound are not extensively documented in publicly available research, the broader class of pyridin-2-amine and related heterocyclic compounds has been investigated, revealing several key mechanisms of action. These compounds primarily exert their effects by inhibiting pro-inflammatory enzymes, downregulating critical signaling pathways, and reducing the production of inflammatory mediators. The potential pathways include the inhibition of cyclooxygenase (COX) enzymes, suppression of pro-inflammatory cytokines and chemokines, and modulation of transcription factors such as NF-κB.

Research into various pyridine-based structures indicates that their anti-inflammatory properties often stem from targeting key components of the inflammatory cascade. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), key mediators of inflammation and pain. mdpi.comnih.gov Pyridine (B92270) derivatives have been specifically designed as selective inhibitors of COX-2, an isoform of the enzyme that is inducibly expressed at sites of inflammation. mdpi.comnih.govresearchgate.net This selectivity is a sought-after characteristic, as inhibition of the constitutively expressed COX-1 isoform is associated with gastrointestinal side effects. mdpi.com

Furthermore, the regulation of inflammatory gene expression is a critical control point. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins, as well as enzymes like inducible nitric oxide synthase (iNOS) and COX-2. nih.govnih.gov Several heterocyclic compounds, including pyridine derivatives, have been found to interfere with the NF-κB signaling pathway, thereby preventing the transcription of these inflammatory mediators. nih.govnih.gov

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for the anti-inflammatory activity of many heterocyclic compounds, including pyridin-2-amine analogs, is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, existing mainly as COX-1 and COX-2 isoforms, are responsible for the synthesis of prostaglandins, which are central to inflammation, pain, and fever. mdpi.com A significant focus of drug discovery has been the development of selective COX-2 inhibitors, which can provide anti-inflammatory effects with a reduced risk of the gastrointestinal issues linked to COX-1 inhibition. nih.govresearchgate.net

Numerous studies have demonstrated the potential of pyridine-containing scaffolds to selectively inhibit COX-2. For example, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed and synthesized as potent and selective COX-2 inhibitors. nih.gov The design often incorporates a sulfonyl (SO2Me) or similar pharmacophore that fits into a secondary pocket of the COX-2 active site, an interaction that is key to its selectivity. nih.gov In one study, the compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (designated as 5n) showed a high potency and selectivity against the COX-2 enzyme, with an IC50 value of 0.07 µM and a selectivity index of 508.6. nih.gov This highlights the effectiveness of the imidazo[1,2-a]pyridine (B132010) scaffold for COX-2 inhibition. nih.gov

Table 1: COX-2 Inhibition by Selected Pyridine and Pyrimidine (B1678525) Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Compound Example | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|---|

| Imidazo[1,2-a]pyridine | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | COX-2 | 0.07 | 508.6 | nih.gov |

| Imidazo[1,2-a]pyridine | Compound with morpholine (B109124) ring at C-3 | COX-2 | 0.07 | 217.1 | nih.gov |

| Pyrano[2,3-d]pyrimidine | Compound 5 | COX-2 | 0.04 | Not Reported | nih.govrsc.org |

| Pyrano[2,3-d]pyrimidine | Compound 6 | COX-2 | 0.04 | Not Reported | nih.govrsc.org |

| Pyrimidine-pyridine hybrid | Compound 27 | COX-2 | 0.62 | Not Reported | rsc.org |

| Pyrimidine-pyridine hybrid | Compound 29 | COX-2 | 0.25 | Not Reported | rsc.org |

| Pyridazine Derivative | Compound 3g | COX-2 | 0.044 | Not Reported | researchgate.net |

| Pyridazine Derivative | Compound 6a | COX-2 | 0.053 | Not Reported | researchgate.net |

Modulation of Pro-Inflammatory Cytokines

Beyond direct enzyme inhibition, pyridin-2-amine derivatives can exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are powerful signaling molecules that orchestrate the inflammatory response. researchgate.netnih.gov Elevated levels of these cytokines are hallmarks of many chronic inflammatory diseases.

Research has identified several pyridine-containing structures that effectively inhibit the release of these key cytokines. For instance, certain pyrazolo[3,4-b]pyridine derivatives were found to be potent inhibitors of IL-6. researchgate.net Specifically, compounds designated as 51, 52, and 56 demonstrated significant IL-6 inhibitory activity with IC50 values of 0.2 µM, 0.3 µM, and 0.16 µM, respectively. researchgate.net Similarly, novel hexahydroimidazo[1,2-a]pyridine derivatives have been evaluated for their ability to inhibit TNF-α expression in T cells. nih.gov The methyl ester 3b from this class was the most potent, inhibiting TNF-α driven reporter gene expression with an IC50 value of 3.6 µM and inducible TNF-α production with an IC50 of 4.6 µM. nih.gov Another study showed that a synthesized pyridine derivative, SK94, inhibited 55% of TNF-α production in mice when administered at a dose of 30mg/kg. nih.gov

The inhibition of these cytokines can occur through various mechanisms, including the suppression of upstream signaling pathways like the NF-κB and p38 MAP kinase pathways. rsc.orgmdpi.com For example, one pyrazolo[4,3-d]pyrimidine derivative was found to block the release of NO, IL-6, and TNF-α in macrophages by inhibiting the TLR4/p38 signaling pathway. rsc.org

Table 2: Inhibition of Pro-Inflammatory Cytokines by Pyridine and Related Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Compound Example | Cytokine Inhibited | IC50 (µM) | % Inhibition | Reference |

|---|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridine | Compound 51 | IL-6 | 0.2 | Not Reported | researchgate.net |

| Pyrazolo[3,4-b]pyridine | Compound 52 | IL-6 | 0.3 | Not Reported | researchgate.net |

| Pyrazolo[3,4-b]pyridine | Compound 56 | IL-6 | 0.16 | Not Reported | researchgate.net |

| Pyrazolo[4,3-d]pyrimidine | Compound 153 | IL-6 | 4.38 | Not Reported | rsc.org |

| Pyrazolo[4,3-d]pyrimidine | Compound 153 | TNF-α | 5.63 | Not Reported | rsc.org |

| Imidazo[1,2-a]pyridine | Methyl ester 3b | TNF-α | 4.6 | Not Reported | nih.gov |

| Pyridine Derivative | SK94 | TNF-α | Not Reported | 55% at 30mg/kg | nih.gov |

Interference with NF-κB and Other Signaling Pathways

The NF-κB signaling pathway is a cornerstone of the inflammatory process, making it a prime target for anti-inflammatory agents. nih.govnih.gov Upon activation by stimuli like TNF-α or lipopolysaccharide (LPS), NF-κB translocates to the nucleus and initiates the transcription of a wide array of pro-inflammatory genes. nih.gov Some pyridine N-oxide derivatives have been shown to inhibit the DNA binding of NF-κB in a dose-dependent manner. nih.gov This action was attributed to the oxidation of thiol groups on the p50 subunit of NF-κB, which prevents it from binding to DNA and activating gene expression. nih.gov Other heterocyclic compounds, such as novel pyrimidines, have been developed as inhibitors of glycogen (B147801) synthase kinase-3beta (GSK-3β), a kinase that can influence NF-κB activity, leading to reduced TNF-α release. nih.gov

Additionally, other signaling pathways are involved. The compound 2-Amino-4-methylpyridine (B118599), which is structurally related to the subject compound, has been shown to directly inhibit the activity of inducible NO synthase (iNOS). sigmaaldrich.com The inhibition of iNOS prevents the overproduction of nitric oxide (NO), a potent inflammatory mediator. rsc.org

While the specific molecular interactions of this compound have yet to be fully elucidated, its structural classification as a pyridin-2-amine suggests it may operate through one or more of these established anti-inflammatory pathways. Future mechanistic investigations would be necessary to confirm its precise targets and modes of action.

Metabolic Pathways and Biotransformation Studies of Aminopyridine Compounds

In vitro Metabolism of Aminopyridines

In vitro metabolism studies are fundamental in characterizing the metabolic fate of a compound. These studies typically utilize subcellular fractions, such as liver microsomes or hepatocytes, to investigate the biotransformation of a parent drug into its metabolites. researchgate.netspringernature.com For aminopyridine compounds, these studies help elucidate the primary routes of metabolism and the enzymes responsible.

While specific data on 5-(1-Aminopropyl)-4-methylpyridin-2-amine is not extensively available in public literature, the metabolism of simpler aminopyridines, such as 4-aminopyridine (B3432731) (4-AP), has been investigated and provides valuable insights. Studies on 4-AP indicate that it undergoes limited metabolism in humans. nih.gov The in vitro metabolism of 4-AP has been described as relatively slow, a finding consistent with excretion balance studies. nih.gov

The cytochrome P450 (CYP450) superfamily of enzymes, primarily located in the liver, is crucial for the metabolism of a vast number of xenobiotics, including many pharmaceutical drugs. youtube.comyoutube.com These enzymes are typically involved in Phase I metabolic reactions, such as oxidation, which serve to make compounds more water-soluble for easier excretion. youtube.com

In the case of aminopyridines, CYP450 enzymes play a significant role in their oxidative metabolism. For 4-aminopyridine, the formation of its primary metabolite, 3-hydroxy-4-AP, is dependent on NADPH and microsomal proteins, which points to the involvement of NADPH-dependent enzymes like CYP450. nih.gov Extensive research has identified CYP2E1 as the major enzyme responsible for the 3-hydroxylation of 4-aminopyridine, particularly at therapeutic concentrations. nih.gov While CYP2E1 is the primary catalyst, the involvement of other CYP enzymes as minor contributors could not be completely ruled out. nih.gov

Further in vitro studies have been conducted to assess the potential of 4-aminopyridine to inhibit various CYP450 enzymes. This is important for predicting potential drug-drug interactions. The table below summarizes the findings from an evaluation using pooled human liver microsomes. nih.gov

| CYP450 Enzyme | Inhibition by 4-Aminopyridine (4-AP) | IC50 Value |

|---|---|---|

| CYP1A2 | No direct inhibition | N/A |

| CYP2A6 | No direct inhibition | N/A |

| CYP2B6 | No direct inhibition | N/A |

| CYP2C8 | No direct inhibition | N/A |

| CYP2C9 | No direct inhibition | N/A |

| CYP2C19 | No direct inhibition | N/A |

| CYP2D6 | No direct inhibition | N/A |

| CYP2E1 | 12% inhibition at 30 μM | Estimated at 125 μM |

| CYP3A4/5 | No direct inhibition | N/A |

Data sourced from an in vitro evaluation of 4-aminopyridine's effects on cytochrome P450 enzymes. nih.gov

The results indicate that 4-aminopyridine has a very low potential for causing drug-drug interactions through the inhibition of major CYP450 pathways. nih.gov

The primary goal of in vitro metabolism studies is the identification of metabolites. Common metabolic transformations for nitrogen-containing aromatic compounds like aminopyridines include hydroxylation and N-oxidation. mdpi.comfrontiersin.org Hydroxylation involves the addition of a hydroxyl (-OH) group, often catalyzed by CYP450 enzymes, while N-oxidation involves the oxidation of a nitrogen atom. mdpi.com

For 4-aminopyridine, in vitro studies with human subjects have successfully identified its major metabolites. The metabolic process is limited, with the main transformations being hydroxylation and subsequent conjugation. nih.gov

| Parent Compound | Metabolite | Metabolic Pathway |

|---|---|---|

| 4-Aminopyridine | 3-hydroxy-4-aminopyridine | Hydroxylation |

| 4-Aminopyridine | 3-hydroxy-4-aminopyridine sulfate | Hydroxylation followed by Sulfation (Phase II) |

Identified major metabolites of 4-aminopyridine in human plasma and urine. nih.gov

Given the structure of this compound, potential metabolic pathways would likely include hydroxylation on the pyridine (B92270) ring, as well as N-oxidation of the amino groups and potential oxidation of the alkyl side chain.

Metabolic stability is a measure of how susceptible a compound is to metabolism. It is typically determined by incubating the compound with a metabolically active system, like hepatic microsomes, and measuring the rate at which the parent compound disappears over time. springernature.comnih.gov This provides an in vitro half-life (t½) and allows for the calculation of intrinsic clearance (CLint). youtube.com Compounds with high metabolic stability are cleared more slowly from the body.

Hepatic microsomes are enriched with CYP450 enzymes, making them a standard tool for assessing Phase I metabolic stability. nih.govyoutube.com Studies with 4-aminopyridine in human liver microsomes have shown that its metabolism is "quite slow," indicating a high degree of metabolic stability. nih.gov At a concentration of 1 µM, only a 3.4% loss of the substrate was observed, further highlighting its slow metabolic rate. nih.gov This stability is consistent with the finding that it undergoes only limited metabolism in the body. nih.gov

Theoretical Prediction of Metabolic Transformations (e.g., using METEOR program)

In addition to experimental studies, computational (in silico) models are increasingly used to predict the metabolic fate of new chemical entities. lhasalimited.org These tools can identify potential sites of metabolism (SOMs) on a molecule and predict the structures of likely metabolites, guiding further experimental work. nih.govchemrxiv.org

METEOR is a well-established, rule-based expert system designed to predict the metabolism of xenobiotics. nih.gov It utilizes a comprehensive knowledge base of metabolic transformations to generate plausible metabolic pathways for a given compound. lhasalimited.orgnih.gov By analyzing the structure of a molecule like this compound, METEOR can predict transformations such as:

Aromatic hydroxylation on the pyridine ring.

N-oxidation of the pyridine nitrogen or the amino groups.

Oxidation of the methyl group to a carboxylic acid.

Dealkylation or oxidation of the aminopropyl side chain.

Other programs, such as MetaSite, also predict metabolic transformations by considering both enzyme-substrate recognition and the chemical reactivity of different sites on the molecule. moldiscovery.com These computational approaches are valuable in early drug discovery for identifying potential metabolic liabilities and for helping to elucidate the structures of experimentally observed metabolites. lhasalimited.orgnih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies for 5 1 Aminopropyl 4 Methylpyridin 2 Amine Research

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are indispensable for the separation of 5-(1-Aminopropyl)-4-methylpyridin-2-amine from reaction mixtures and for the accurate determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Research Findings: While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for the analysis of related aminopyridine derivatives can be adapted. For instance, the analysis of various aminopyridine isomers has been successfully achieved using reversed-phase HPLC. tsijournals.comhelixchrom.comslideshare.net A typical HPLC method for a compound like this compound would likely involve a C18 column, which is a common reversed-phase column. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is a critical parameter to control the retention and peak shape of basic compounds like aminopyridines. helixchrom.com

A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a mixture. Detection is commonly performed using a UV detector, as the pyridine (B92270) ring exhibits strong UV absorbance. For the analysis of aminopyridines, a detection wavelength in the range of 254-280 nm is often suitable. tsijournals.com

To enhance the separation of enantiomers, if the compound is chiral, chiral stationary phases (CSPs) can be utilized. Alternatively, pre-column derivatization with a chiral reagent can be performed to form diastereomers that can be separated on a standard achiral column.

Data Table: Illustrative HPLC Parameters for Aminopyridine Analysis

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Aqueous buffer (e.g., 0.1% Trifluoroacetic Acid or Phosphate Buffer pH 3-7) B: Acetonitrile or Methanol |

| Elution | Gradient (e.g., 5% B to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 260 nm |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC)

Gas chromatography is a technique well-suited for the analysis of volatile and thermally stable compounds. For aminopyridines, which can be prone to peak tailing due to their basicity, proper column selection and derivatization are often necessary for successful analysis.

Research Findings: The direct GC analysis of aminopyridines can be challenging due to their polarity and basicity, which can lead to interactions with the stationary phase and result in poor peak shape and reproducibility. nih.gov To overcome these issues, derivatization is a common strategy. Silylation or acylation of the amino group reduces its polarity and improves the chromatographic performance.

For underivatized amines, specialized columns with basic deactivation are recommended. Capillary columns with a stationary phase such as a polyethylene (B3416737) glycol (wax-type) or a low-bleed polysiloxane are often used. The use of a Flame Ionization Detector (FID) is common for general-purpose analysis, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity and sensitivity for nitrogen-containing compounds like this compound. When coupled with a mass spectrometer (GC-MS), GC provides not only retention time data for identification but also mass spectral information for structural confirmation. nih.gov

Data Table: Illustrative GC Parameters for Aminopyridine Analysis

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., DB-5ms, HP-5, or a wax column like DB-WAX) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp: 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium or Hydrogen at a constant flow |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (for FID) |

| Derivatization (optional) | Silylation with BSTFA or acylation with trifluoroacetic anhydride (B1165640) |

Advanced Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are paramount for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Research Findings: While a complete, published NMR spectral assignment for this compound is not readily available, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar structures, such as 2-amino-4-methylpyridine (B118599) and other substituted pyridines. nih.govyoutube.comresearchgate.netnih.gov

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the aminopropyl side chain, and the methyl group. The aromatic protons would typically appear in the downfield region (δ 6.0-8.5 ppm). The protons of the aminopropyl group would be found in the aliphatic region, with the methine proton (CH) adjacent to the amino group likely appearing as a multiplet. The methyl group on the pyridine ring would present as a singlet in the upfield region (around δ 2.0-2.5 ppm). The amino group protons (NH₂) would appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. nih.gov

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The aromatic carbons of the pyridine ring would resonate in the downfield region (δ 100-160 ppm). The carbons of the aminopropyl side chain and the methyl group would appear in the upfield aliphatic region.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships within the aminopropyl chain and the pyridine ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating protons to their directly attached carbons and for establishing long-range C-H connectivity, respectively, which would be essential for unambiguously assigning all proton and carbon signals and confirming the substitution pattern on the pyridine ring.

Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 6.0 - 8.0 | 105 - 160 |

| -CH(NH₂)- | 3.0 - 4.0 | 50 - 60 |

| -CH₂-CH₃ | 1.2 - 1.8 (CH₂), 0.8 - 1.2 (CH₃) | 20 - 30 (CH₂), 10 - 15 (CH₃) |

| Pyridine-CH₃ | 2.1 - 2.5 | 15 - 25 |

| -NH₂ | 1.5 - 3.5 (broad) | - |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Research Findings: HRMS would be used to determine the exact mass of the molecular ion of this compound with high accuracy, allowing for the confirmation of its elemental formula (C₉H₁₅N₃).

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of the aminopropyl side chain or parts of it. Alpha-cleavage next to the amino group is a common fragmentation pathway for amines, which would result in the loss of an ethyl radical to form a stable iminium ion. helixchrom.com Cleavage of the bond between the pyridine ring and the aminopropyl group would also be an expected fragmentation pathway.

Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment |

| [M+H]⁺ | Molecular ion |

| [M - 15]⁺ | Loss of a methyl group |

| [M - 28]⁺ | Loss of ethylene (B1197577) from the propyl chain |

| [M - 43]⁺ | Loss of the propyl group |

| [M - NH₃]⁺ | Loss of ammonia (B1221849) |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Research Findings: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: The amino groups (both the primary amine on the side chain and the amino group on the pyridine ring) would show characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching. helixchrom.comresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and propyl groups would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring would be found in the 1400-1650 cm⁻¹ region. researchgate.net

N-H Bending: The bending vibration (scissoring) of the primary amino group would be expected in the range of 1590-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibrations would appear in the 1250-1350 cm⁻¹ region.

Data Table: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3200 - 3500 | N-H stretching (primary amines) |

| 3000 - 3100 | Aromatic C-H stretching |

| 2850 - 2960 | Aliphatic C-H stretching |

| 1590 - 1650 | N-H bending (primary amine) |

| 1400 - 1600 | Aromatic C=C and C=N stretching |

| 1250 - 1350 | C-N stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing compounds containing chromophores. In the case of this compound, the substituted pyridine ring constitutes the primary chromophore. This aromatic system contains delocalized π-electrons, which can absorb energy in the UV-Vis region, leading to electronic transitions from lower energy molecular orbitals to higher energy ones.

The principal electronic transitions observed in aminopyridine derivatives are π→π* (pi to pi-star) and n→π* (non-bonding to pi-star) transitions. The π→π* transitions are typically of high intensity (high molar absorptivity, ε) and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the pyridine ring. The n→π* transitions are generally of lower intensity and result from the excitation of a non-bonding electron, such as those in the lone pair of the pyridine nitrogen or the amino groups, to a π* antibonding orbital.

The absorption maxima (λmax) for these transitions are sensitive to the substitution pattern on the pyridine ring and the solvent used for analysis. The presence of the amino groups (an auxochrome) and the alkyl groups (a chromophore modifier) on the pyridine ring of this compound influences the energy of these transitions. Generally, amino groups can cause a bathochromic shift (shift to longer wavelengths) of the π→π* absorption bands due to resonance effects. acs.org

Table 1: Typical UV-Vis Absorption Maxima for Related Aminopyridine Structures This table presents illustrative data based on published values for similar compounds to suggest potential absorption regions for this compound.

| Compound | Solvent | λmax 1 (nm) (Transition) | λmax 2 (nm) (Transition) | Reference |

| 2-Aminopyridine (B139424) | Ether | ~245 (π→π) | ~300 (π→π) | acs.org |

| 3-Aminopyridine | Ether | ~235 (π→π) | ~295 (π→π) | acs.org |

| 4-Aminopyridine (B3432731) | Water | ~245 (π→π*) | - | researchgate.net |

| Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate | CDCl₃ | 270 | 390 (Excitation) | nih.gov |

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and quantification of specific compounds in complex mixtures. For a molecule like this compound, techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) provide unparalleled sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for quantifying low levels of a target analyte in a complex matrix. The liquid chromatography (LC) component separates the analyte from other components in the sample, while the tandem mass spectrometry (MS/MS) component provides highly selective and sensitive detection.

For this compound, a reversed-phase LC method would likely be employed, although hydrophilic interaction liquid chromatography (HILIC) could also be suitable given the compound's polarity. restek.comsielc.com The separation is followed by ionization, typically using electrospray ionization (ESI) in positive ion mode, which would readily protonate the basic nitrogen atoms on the molecule.

The MS/MS analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺). This ion is then fragmented in the second quadrupole (q2, collision cell), and the third quadrupole (Q3) is set to monitor for one or more specific product ions. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences and providing excellent quantitative accuracy. youtube.com The development of such a method would involve optimizing LC conditions and MS parameters to achieve the desired sensitivity and selectivity. chemicalonline.com

Table 2: Illustrative LC-MS/MS Parameters for Analysis This table outlines a hypothetical set of parameters for the analysis of this compound.

| Parameter | Condition |

| LC System | |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | Optimized for analyte retention and separation |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ (Calculated m/z) |

| Product Ions (Q3) | Specific fragments (determined by infusion) |

| Collision Gas | Argon |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the polar nature of the amino groups in this compound, direct analysis by GC is challenging. Therefore, derivatization is typically required to increase the compound's volatility and improve its chromatographic behavior. researchgate.net Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

Following separation on a capillary GC column, the derivatized analyte enters the mass spectrometer, which is usually a single quadrupole or ion trap instrument. Electron Ionization (EI) is the most common ionization technique, producing a characteristic fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification by comparison to a spectral library or by interpretation of the fragmentation. nih.gov

Table 3: Potential GC-MS Analytical Approach This table describes a potential workflow for the GC-MS analysis of this compound.

| Step | Description |

| Sample Preparation | |

| Derivatization | Reaction with a silylating or acylating agent to block polar N-H groups. |

| GC System | |

| Column | Non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane). |

| Carrier Gas | Helium or Hydrogen. |

| Inlet Temperature | Optimized to ensure volatilization without degradation. |

| Oven Program | Temperature gradient to separate the derivatized analyte from byproducts and matrix components. |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Analysis Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification). |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly couples the separation power of HPLC with the structure-elucidating capabilities of NMR spectroscopy. This technique is exceptionally useful for the unambiguous identification of unknown compounds, impurities, or metabolites in complex mixtures without the need for prior isolation. nih.gov

For the analysis of a sample containing this compound, the LC system would separate the components, which then flow through a specialized NMR flow cell. Different operational modes can be used:

On-flow mode: NMR spectra are acquired continuously as the eluent flows through the detector. This is suitable for well-separated, abundant analytes. nih.gov

Stopped-flow mode: The chromatographic flow is halted when the peak of interest is inside the NMR flow cell, allowing for longer acquisition times and more advanced NMR experiments (e.g., 2D-NMR) to be performed, significantly enhancing signal-to-noise and structural information. nih.gov

Loop-collection/SPE-trapping: The analyte peak is collected in a storage loop or trapped on a solid-phase extraction (SPE) cartridge. The trapped analyte is then eluted with a fully deuterated solvent into the NMR probe for analysis, which avoids the problem of solvent signal suppression. nih.gov

LC-NMR would be particularly powerful for distinguishing between isomers of this compound or for identifying its metabolites, as NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule. nih.gov

Table 4: Comparison of LC-NMR Operational Modes

| Mode | Principle | Advantages | Disadvantages |

| On-Flow | Continuous acquisition of NMR spectra during LC elution. | Fast analysis time; provides a complete profile of the chromatogram. | Lower sensitivity; limited time for signal averaging. |

| Stopped-Flow | LC flow is paused with the analyte peak in the NMR probe. | Increased sensitivity due to longer acquisition times; allows for 2D NMR experiments. | Time-consuming; can lead to peak diffusion if stops are long. |

| Loop/SPE Trapping | Peak of interest is collected and analyzed offline or semi-offline. | Highest sensitivity; use of deuterated solvents for analysis eliminates solvent suppression issues. | Most complex setup; potential for sample loss during transfer. |

Theoretical and Computational Chemistry Applications in 5 1 Aminopropyl 4 Methylpyridin 2 Amine Research

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations provide a fundamental understanding of a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is widely used to determine a molecule's most stable three-dimensional arrangement, known as its optimized molecular geometry. By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles.

For related pyridine (B92270) derivatives, such as 2-amino-5-methylpyridine, DFT calculations have been employed to determine geometric parameters, which show good agreement with experimental data from X-ray diffraction. researchgate.net These studies confirm the molecular structure and provide a reliable foundation for understanding its electronic properties. researchgate.netresearchgate.net For instance, the N–C bond in similar aminopyridines has been calculated to be approximately 1.34 Å using the B3LYP/6-311++G(d,p) method. researchgate.net Such calculations are essential for predicting how 5-(1-Aminopropyl)-4-methylpyridin-2-amine would be structured in its ground state.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost orbital without electrons and represents the ability to accept an electron. irjweb.commdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.comajchem-a.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more reactive and less stable, as charge transfer can occur more readily. mdpi.comresearchgate.net This gap is often used to understand the bioactivity of molecules, as it relates to intermolecular charge transfer processes. irjweb.com While specific data for this compound is not available, the table below illustrates typical global reactivity descriptors calculated for related heterocyclic compounds using DFT.

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | I | -EHOMO | Energy to remove an electron |

| Electron Affinity | A | -ELUMO | Energy released when gaining an electron |

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron configuration |

| Chemical Softness | S | 1 / η | Polarizability of the molecule |

| Electronegativity | χ | (I + A) / 2 | Power to attract electrons |